molecular formula C18H15ClFN3O2 B11351311 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide

Cat. No.: B11351311
M. Wt: 359.8 g/mol
InChI Key: HFZAHHLXWPJOSO-UHFFFAOYSA-N
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Description

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide is a synthetic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide typically involves the formation of the oxadiazole ring followed by the introduction of the butanamide moiety. One common method involves the reaction of 2-chlorobenzohydrazide with an appropriate nitrile oxide to form the oxadiazole ring. This intermediate is then reacted with 3-fluorobenzoyl chloride under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole
  • 2-Amino-5-phenyl-1,3,4-oxadiazole
  • 4-(4-Chlorophenyl)-1,2,4-oxadiazole

Uniqueness

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide is unique due to its specific substitution pattern and the presence of both chlorophenyl and fluorophenyl groups. This unique structure may confer distinct biological activities and chemical properties compared to other oxadiazole derivatives .

Properties

Molecular Formula

C18H15ClFN3O2

Molecular Weight

359.8 g/mol

IUPAC Name

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide

InChI

InChI=1S/C18H15ClFN3O2/c19-15-8-2-1-7-14(15)18-22-17(25-23-18)10-4-9-16(24)21-13-6-3-5-12(20)11-13/h1-3,5-8,11H,4,9-10H2,(H,21,24)

InChI Key

HFZAHHLXWPJOSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CCCC(=O)NC3=CC(=CC=C3)F)Cl

Origin of Product

United States

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